2-methoxy-3-methylbenzamide

Description

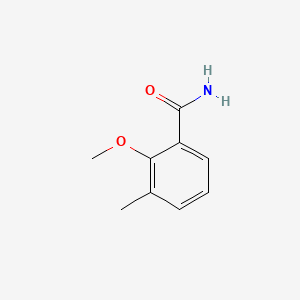

2-Methoxy-3-methylbenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance binding affinity, solubility, or catalytic activity .

Properties

CAS No. |

90609-90-8 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11) |

InChI Key |

FGRVZNLGONJWJN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)N)OC |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)OC |

Other CAS No. |

90609-90-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Formation of 2-hydroxy-3-methylbenzamide.

Reduction: Formation of 2-methoxy-3-methylbenzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Methoxy-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core but replaces the methoxy group with a bulky N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Key Properties: Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

- Applications : Primarily used in catalysis, unlike 2-methoxy-3-methylbenzamide, which has broader medicinal chemistry applications.

N-(6-Fluoro-1,3-Benzothiazol-2-yl)-2-Methoxy-3-Methylbenzamide

- Structure : Incorporates a fluorinated benzothiazole ring attached to the benzamide backbone.

- Key Properties :

- Applications: Potential use in drug discovery, leveraging the benzothiazole moiety for targeting neurological or oncological pathways.

6-Arylaminobenzamide Derivatives (e.g., Compound 21)

- Structure: Derivatives such as 6-[(2',6'-dimethylphenyl)amino]-2-methoxy-3-methylbenzamide (Compound 21, C₁₇H₂₀N₂O₂, MW = 284.35 g/mol) feature an aryl amino group at the 6-position .

- Key Properties :

- Applications : Evaluated as positron emission tomography (PET) tracers , unlike the parent compound, which lacks radioactive isotopes.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Methoxy Group : Enhances electron-donating effects , improving interaction with biological targets.

- Methyl Group : Provides steric hindrance , influencing binding selectivity.

- Fluorine or Benzothiazole : Modulates lipophilicity and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.